[Leu3]-Oxytocin
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Overview
Description
[Leu3]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The modification at the third position of the peptide sequence, where leucine replaces the original amino acid, results in this compound. This alteration can affect the compound’s binding affinity and activity, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Leu3]-Oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids, including leucine at the third position, follows. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification steps, such as high-performance liquid chromatography (HPLC), ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
[Leu3]-Oxytocin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with altered biological activities and properties.
Scientific Research Applications
[Leu3]-Oxytocin has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in social behavior and bonding in animal models.
Medicine: Explored for potential therapeutic uses in conditions like autism, anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
[Leu3]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. The modification at the third position can influence the binding affinity and specificity of the compound, potentially altering its physiological effects.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with a different amino acid at the third position.
[Arg8]-Vasopressin: Another peptide hormone with similar structure and functions.
[Desamino-D-Arg8]-Vasopressin: A synthetic analog with modifications for increased stability.
Uniqueness
[Leu3]-Oxytocin is unique due to the specific substitution of leucine at the third position, which can result in distinct binding properties and biological activities compared to other oxytocin analogs and related peptides.
Properties
Molecular Formula |
C43H66N12O12S2 |
---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
FRAJVCQUOFINCU-ALERXTORSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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